molecular formula C23H26N2O3S B2996420 ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 305852-22-6

ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B2996420
CAS No.: 305852-22-6
M. Wt: 410.53
InChI Key: ACWPLRMTUOBOBY-UHFFFAOYSA-N
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Description

Ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound that features an adamantane moiety, a phenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. The adamantane moiety is introduced through an amide bond formation, while the thiazole ring is constructed via cyclization reactions. The phenyl group is usually incorporated through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and phenyl group can be oxidized under specific conditions.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl group may yield phenolic derivatives, while reduction of the amide bond may produce amines.

Scientific Research Applications

Ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The adamantane moiety may enhance the compound’s stability and bioavailability, while the thiazole ring and phenyl group contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 2-(adamantane-1-amido)-4-phenyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(adamantane-1-amido)-1,3-benzothiazole-6-carboxylate: Similar structure but with a benzothiazole ring.

    Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate: Contains a thiadiazole ring and a benzoate group.

    1-amino-3,5-dimethyl adamantane: Lacks the thiazole and phenyl groups but shares the adamantane moiety.

Properties

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-2-28-20(26)19-18(17-6-4-3-5-7-17)24-22(29-19)25-21(27)23-11-14-8-15(12-23)10-16(9-14)13-23/h3-7,14-16H,2,8-13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWPLRMTUOBOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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